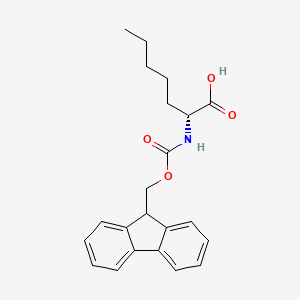

Fmoc-R-2-aminoheptanoic acid

Übersicht

Beschreibung

Fmoc-R-2-aminoheptanoic acid is a key component in peptide synthesis and an important building block for the production of bioactive peptides. It has a molecular formula of C22H25NO4 and a molecular weight of 367.44 .

Synthesis Analysis

Fmoc protection of amine group is a common procedure in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis in Protein Engineering and Drug Design

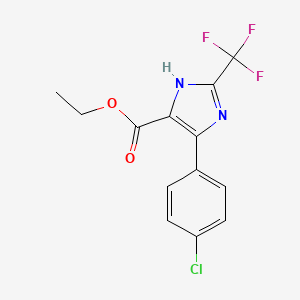

Fmoc-R-2-aminoheptanoic acid has been utilized in the large-scale asymmetric synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. This synthesis is critical for protein engineering and drug design, enabling the preparation of large amounts of enantiomerically pure compounds. A notable example is the study by Yin et al. (2019), which achieved synthesis on a scale exceeding 100 grams, highlighting its significance in the field of protein engineering and drug design. The chiral auxiliary used in this protocol can be recovered and reused, demonstrating its efficiency and sustainability (Yin et al., 2019).

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including this compound, are known for their self-assembly features. These molecules have potential applications in various fields due to their inherent hydrophobicity and aromaticity. Tao et al. (2016) reviewed the progress in this area, focusing on the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides. Their applications span cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Solid Phase Peptide Synthesis

This compound plays a crucial role in solid phase peptide synthesis (SPPS). Fields and Noble (2009) highlighted the advancements in Fmoc solid phase peptide synthesis, including the introduction of various solid supports, linkages, and side chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins, demonstrating the versatility of this compound in bioorganic chemistry (Fields & Noble, 2009).

Wirkmechanismus

Target of Action

The primary target of Fmoc-R-2-aminoheptanoic acid, also known as ®-2-(Fmoc-amino)heptanoic acid, is the amine group of amino acids and peptides . The Fmoc group acts as a protecting group for these amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the coupling reaction of an activated Fmoc-amino acid to the resin . This protection allows for the successful formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The fmoc group is known to enhance the hydrophobicity and aromaticity of amino acids and peptides, which can influence their bioavailability .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine group during synthesis, the Fmoc group allows for the formation of peptide bonds without interference from side reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is removed under basic conditions . Additionally, the stability of Fmoc-amino acids can be affected by storage conditions .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

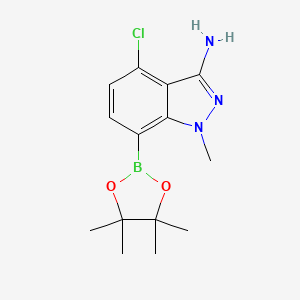

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)